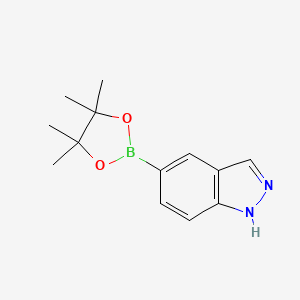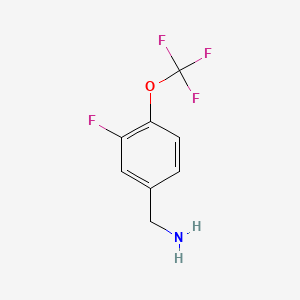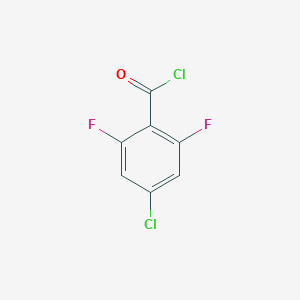
2-(3-Chloro-2-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-fluorophenyl)ethanol is a chemical compound with the empirical formula C8H8ClFO . It has a molecular weight of 174.60 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI string of 2-(3-Chloro-2-fluorophenyl)ethanol isInChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-(3-Chloro-2-fluorophenyl)ethanol is a solid substance . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the sources found.Applications De Recherche Scientifique
Crystallography and Material Science
X-Ray Crystal Structures : The study of X-Ray crystal structures of related compounds like 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol provides insights into the crystalline forms of similar compounds, helping in understanding their physical and chemical properties (Percino et al., 2008).
Synthesis and Characterization of Molecular Structures : Research in this area focuses on synthesizing and characterizing compounds structurally similar to 2-(3-Chloro-2-fluorophenyl)ethanol, which is crucial for developing new materials with specific properties (Meenatchi et al., 2015).
Biocatalysis and Enantioselective Synthesis
Biotransformation-mediated Synthesis : This process involves using biocatalysts to synthesize enantiomerically pure forms of related compounds, essential in pharmaceuticals (Martínez et al., 2010).
Enantioselective Synthesis : Studies have been conducted on the enantioselective synthesis of compounds similar to 2-(3-Chloro-2-fluorophenyl)ethanol, demonstrating the importance of chirality in drug synthesis and molecular interaction studies (Anonymous, 2022).
Spectroscopy and Molecular Interactions
Laser-Induced Fluorescence Spectroscopy : Research in this area explores the electronic spectra of molecules like 2-(p-fluorophenyl)ethanol, providing insights into their electronic structure and behavior (Panja et al., 2005).
Rotational Spectrum Analysis : Studies on the rotational spectra of compounds structurally related to 2-(3-Chloro-2-fluorophenyl)ethanol help in understanding their gas-phase conformations and interactions (Tang & Caminati, 2010).
Organic Synthesis
Condensation Reactions : Research on the condensation reactions of related compounds can guide the synthesis of 2-(3-Chloro-2-fluorophenyl)ethanol and its derivatives, which are valuable in organic synthesis (Percino et al., 2007).
Nucleophilic Displacement Reactions : Investigations into nucleophilic displacement reactions in aromatic systems, including compounds similar to 2-(3-Chloro-2-fluorophenyl)ethanol, are crucial for understanding reaction mechanisms in organic chemistry (Brewis et al., 1974).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .
Propriétés
IUPAC Name |
2-(3-chloro-2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUIJBBFMNVWAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590712 |
Source


|
| Record name | 2-(3-Chloro-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-fluorophenyl)ethanol | |
CAS RN |
886761-82-6 |
Source


|
| Record name | 3-Chloro-2-fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














